![molecular formula C12H8N4O7 B3868072 6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3868072.png)

6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Descripción general

Descripción

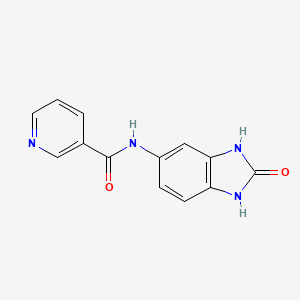

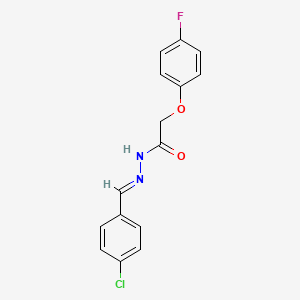

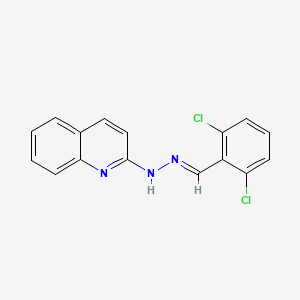

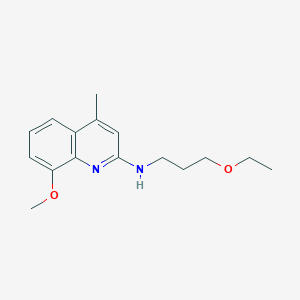

The compound “6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” is a heterocyclic compound . It’s part of a series of chalcones and their pyrimidine derivatives synthesized using different aromatic amines and salicylaldehyde .

Synthesis Analysis

The synthesis of this compound involves a one-pot process based on barbituric acid derivatives, 1,3-cyclohexandione, and 2-nitrobenzaldehyde in water media involving diethyl amine as a base . The reaction proceeds efficiently and smoothly with high yield .Molecular Structure Analysis

The structures of newly synthesized compounds were confirmed using different spectroscopic techniques such as IR, 1 H-NMR, 13 C-NMR, and mass spectral analysis, and elemental analysis .Chemical Reactions Analysis

The compound is part of a new series of chalcones and their pyrimidine derivatives . Chalcones are valuable intermediates in the synthesis of many active pharmaceutical drugs .Aplicaciones Científicas De Investigación

Bioactive Nitrosylated and Nitrated Compounds

The synthesis of N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide from microbial degradation of 2-acetamido-phenol provides novel compounds with potential bioactivity. These compounds have been identified through LC/HRMS, MS/MS, and NMR techniques . Their bioactivity against insects, fungi, and bacteria makes them interesting targets for further investigation.

Fluorescent Sensor for Cadmium Detection

The compound 2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone (a derivative of our compound of interest) has been explored as a fluorescent sensor for selective cadmium detection. Its weak fluorescence due to the PET (photoinduced electron transfer) phenomenon makes it a promising candidate for environmental monitoring .

Glucoside Derivatives as Detoxification Products

When microorganisms encounter N-(2-hydroxy-5-nitrophenyl)acetamide , they produce glucoside derivatives as prominent detoxification products. For instance, soil bacteria and yeast convert it into glucoside derivatives, effectively neutralizing its bioactivity. This detoxification process is essential for understanding its ecological impact .

Terpene Synthase Gene Regulation in Arabidopsis

At a molecular level, N-(2-hydroxy-5-nitrophenyl)acetamide influences gene expression in Arabidopsis thaliana . The most responsive upregulated gene is the pathogen-inducible terpene synthase TPS04. This finding suggests potential roles in plant defense mechanisms and signaling pathways .

Chromogenic Substrate for Sulfatase Assays

The compound 2-hydroxy-5-nitrophenyl hydrogen sulfate (commonly used as its dipotassium salt) serves as a chromogenic substrate for sulfatase assays. Its conversion into a hydrogen sulfate form allows sensitive detection of sulfatase activity in biological samples .

Synthesis of 2-Acetamido-4-nitrophenyl Sulfate

The consortium of Actinomucor elegans synthesizes 2-acetamido-4-nitrophenyl sulfate , highlighting the compound’s versatility in microbial metabolism. Understanding these transformation pathways contributes to our knowledge of biodegradation processes .

Propiedades

IUPAC Name |

6-[(E)-2-(2-hydroxy-5-nitrophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O7/c17-9-4-2-7(15(20)21)5-6(9)1-3-8-10(16(22)23)11(18)14-12(19)13-8/h1-5,17H,(H2,13,14,18,19)/b3-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZSXODDJFIWHL-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(e)-6-(2-Hydroxy-5-nitrostyryl)-5-nitropyrimidine-2,4(1h,3h)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867999.png)

![2-(dimethylamino)ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3868012.png)

![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)

![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3868062.png)

![4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868082.png)

![2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3868090.png)

![N'-(3-chloro-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868098.png)